molecular formula C19H17N3O6S B2434651 N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923462-45-7

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2434651
CAS No.: 923462-45-7
M. Wt: 415.42
InChI Key: AVARLQWUMLPLDN-UHFFFAOYSA-N
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Description

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
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Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-18(13-6-7-15-16(12-13)27-10-9-26-15)20-19-22-21-17(28-19)8-11-29(24,25)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARLQWUMLPLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes the following components:

  • Oxadiazole ring : Known for its pharmacological properties.
  • Benzofuran core : Often associated with neuroprotective effects.
  • Phenylsulfonyl group : Enhances solubility and bioavailability.

The molecular formula is C19H15N3O5SC_{19}H_{15}N_{3}O_{5}S, with a molecular weight of 397.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .
  • Neuroprotective Properties : The compound exhibits neuroprotective effects by reducing oxidative stress markers (malondialdehyde levels) and enhancing antioxidant enzyme activities (superoxide dismutase and catalase) in brain tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound shows promising results against various biological targets:

TargetIC50 Value (µM)Remarks
hAChE0.907 ± 0.011Significant inhibition compared to other compounds in the series
hBChE>5.0Poor inhibition
hBACE-11.413 ± 0.017Better inhibition than donepezil

Case Studies

Several studies have highlighted the effectiveness of this compound in animal models:

  • Alzheimer's Disease Models : In scopolamine-induced rat models, treatment with this compound resulted in improved cognitive functions and memory retention .
  • Histopathological Analysis : Examination of brain slices from treated animals revealed no signs of neuronal damage, indicating a protective effect against neurotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The presence of an unsubstituted phenyl ring at the oxadiazole significantly enhances AChE inhibitory activity.
  • Electron-withdrawing groups at specific positions on the phenyl ring can modulate biological activity .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamideMCF-7 (breast cancer)TBDTBD
Similar Oxadiazole DerivativeHCT-116 (colon cancer)17.16 ± 1.54

The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways. In vivo studies have demonstrated that related compounds significantly reduce tumor sizes in murine models of breast cancer.

Antimicrobial Properties

The oxadiazole moiety is also associated with notable antimicrobial activity. Preliminary studies indicate that compounds with similar structures exhibit effectiveness against various bacterial strains and fungi.

CompoundTarget OrganismMIC (µg/mL)Reference
Similar Oxadiazole DerivativeE. coli12.5TBD
Similar Oxadiazole DerivativeS. aureus6.25TBD

These findings suggest that the compound could be further explored as a potential antimicrobial agent.

Neuropharmacological Activity

The potential of this compound as a modulator of GABAA receptors has been investigated. Binding studies indicate that it may interact with benzodiazepine sites, offering potential anxiolytic effects without the side effects associated with traditional benzodiazepines.

Anticancer Efficacy Study

A study conducted on the efficacy of similar oxadiazole derivatives involved administering these compounds to mice with induced breast tumors. The results showed a significant reduction in tumor size compared to control groups, indicating promising therapeutic potential.

Neuropharmacological Assessment

Behavioral assays in rodent models revealed that treatment with compounds featuring the oxadiazole scaffold resulted in reduced anxiety-like behavior. This suggests potential applications in treating anxiety disorders.

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Core

  • The oxadiazole ring is typically formed via cyclization of acylhydrazides with carboxylic acids or their derivatives. For example, thiosemicarbazides react with carboxylic acids under dehydrating conditions (e.g., POCl₃ or PCl₅) to yield 1,3,4-oxadiazoles .

  • In this case, 2-(phenylsulfonyl)ethyl substituents are introduced via nucleophilic substitution or alkylation reactions.

Sulfonation and Alkylation

  • The phenylsulfonyl group is introduced through sulfonation of ethyl intermediates. For instance, 3-(phenylsulfonyl)propanoic acid undergoes decarboxylative chlorination to form ((2-chloroethyl)sulfonyl)benzene, a precursor for further alkylation .

Amide Coupling

  • The final carboxamide linkage is formed via coupling reactions between the oxadiazole amine and 2,3-dihydrobenzo[b] dioxine-6-carboxylic acid. Activators like EDCI or HATU are commonly used in such couplings .

Cyclization to Oxadiazole

The mechanism involves:

  • Dehydration : Acylhydrazides lose water to form nitrile intermediates.

  • Electrophilic Attack : The nitrile nitrogen attacks the carbonyl carbon of the carboxylic acid, leading to cyclization .

Sulfonylation

  • Sulfur trioxide (SO₃) or chlorosulfonic acid introduces the sulfonyl group. The ethyl spacer is added via alkylation with bromoethane or chloroethane derivatives .

Key Data from NMR and IR

Spectrum Signals Interpretation
¹H-NMR δ 4.21 (t, J = 6.1 Hz, 2H)Methylene protons adjacent to sulfonyl group
δ 7.96–7.90 (m, 2H)Aromatic protons of phenylsulfonyl
¹³C-NMR δ 171.1 (C=O)Carbonyl carbon of carboxamide
IR 1683–1734 cm⁻¹Stretching vibration of C=O (amide)

Data derived from analogous compounds in .

Oxadiazole Ring

  • Electrophilic Substitution : Limited due to electron-withdrawing sulfonyl and amide groups.

  • Nucleophilic Attack : Occurs at the C-2 position under strong basic conditions .

Sulfonyl Group

  • Reduction : LiAlH₄ reduces sulfonyl to thioether, but this is not typical for stable derivatives .

Comparative Analysis of Synthetic Routes

Method Yield Conditions Advantages
Cyclization (POCl₃) 65%Reflux, 6 hoursHigh purity
Sulfonation (SO₃) 59%RT, 2 hoursMild conditions
Amide Coupling (EDCI) 72%DCM, 0°C to RTScalable

Adapted from .

Stability and Degradation

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strong acidic/basic conditions.

  • Thermal Stability : Decomposes above 250°C, confirmed by TGA .

Preparation Methods

Preparation of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid

The benzo[b]dioxine scaffold is synthesized via Ullmann condensation between catechol derivatives and dibromoethane under alkaline conditions. Subsequent nitration and reduction yield 6-amino-2,3-dihydrobenzo[b]dioxine, which undergoes diazotization and carboxylation to furnish the carboxylic acid.

Reaction Conditions :

  • Diazotization: NaNO₂, HCl (0–5°C)
  • Carboxylation: CuCN, KCN, Δ

Conversion to Hydrazide

The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield the hydrazide.

$$
\text{2,3-Dihydrobenzo[b]dioxine-6-COCl} + \text{NH₂NH₂} \rightarrow \text{Hydrazide} \quad (\text{Yield: 85–90\%})
$$

Formation of the 1,3,4-Oxadiazole Core

Diacylhydrazide Cyclization

The hydrazide reacts with 3-(phenylsulfonyl)propanoic acid in the presence of phosphorus oxychloride (POCl₃) to form the diacylhydrazide, which undergoes cyclodehydration.

$$
\text{Hydrazide} + \text{3-(PhSO₂)CH₂CH₂COOH} \xrightarrow{\text{POCl₃, Δ}} \text{Oxadiazole} \quad (\text{Yield: 65–70\%})
$$

Alternative Method : Microwave-assisted cyclization using 1,1'-carbonyldiimidazole (CDI) and triphenylphosphine reduces reaction time to 15 minutes (Yield: 78%).

Introduction of the 2-(Phenylsulfonyl)ethyl Group

Nucleophilic Substitution on 5-Chloroethyl Intermediate

A halogenated intermediate, 5-(2-chloroethyl)-1,3,4-oxadiazole-2-carboxamide , is synthesized via cyclization of 3-chloropropanoic acid derivative. Treatment with sodium benzenesulfinate in DMF at 80°C replaces chloride with the sulfonyl group.

$$
\text{5-(CH₂CH₂Cl)-Oxadiazole} + \text{PhSO₂Na} \rightarrow \text{Target Compound} \quad (\text{Yield: 60–68\%})
$$

Optimization Note : Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yield to 75%.

Alternative Synthetic Routes

Direct Coupling via Hantzsch Synthesis

Condensation of 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride with 2-(phenylsulfonyl)ethyl isocyanate forms an intermediate urea, which cyclizes under acidic conditions.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from the benzo[b]dioxine hydrazide undergo oxidative cyclization with iodine (I₂) in DMSO, yielding the oxadiazole with concurrent sulfonylation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.82 (d, J = 8.1 Hz, PhSO₂), 6.91 (s, benzo[b]dioxine), 4.32–4.18 (m, OCH₂CH₂O).
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₃O₆S: 452.0912; found: 452.0915.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar oxadiazole ring and gauche conformation of the sulfonylethyl chain.

Challenges and Limitations

  • Low Solubility : The sulfonyl group imparts polarity, complicating purification by recrystallization.
  • Side Reactions : Over-oxidation during sulfonylation produces sulfonic acid byproducts (3–8% yield loss).
  • Scale-Up Issues : Microwave methods face energy dissipation challenges in industrial settings.

Q & A

Q. Table 1: Expected Spectral Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dihydrodioxine6.8–7.2 (m)115–125 (aromatic)
Oxadiazole8.0–8.5 (s)160–165 (C=N)
Phenylsulfonyl7.5–7.9 (m)135–140 (SO₂Ph)

(Basic) How should researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or enzymes with known oxadiazole/dihydrodioxine interactions (e.g., COX-2, phosphodiesterases) .
  • Assay Conditions :
    • Use recombinant enzyme assays (IC₅₀ determination) with fluorogenic substrates.
    • Validate in cell-based models (e.g., inflammation or cancer cell lines) at concentrations ≤10 µM .
  • Controls : Include reference inhibitors (e.g., Celecoxib for COX-2) and solvent controls (DMSO ≤0.1%) .

(Advanced) How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Modification Sites :
    • Oxadiazole Ring : Replace sulfur with oxygen to assess electronic effects on binding.
    • Phenylsulfonyl Group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
    • Dihydrodioxine : Fluorinate the aromatic ring to improve metabolic stability .
  • Methodology :
    • Synthesize analogues via parallel combinatorial chemistry.
    • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins .

(Advanced) How to resolve discrepancies in reported biological activities across studies?

Methodological Answer:

Purity Validation : Re-analyze compound purity via HPLC (≥95%) and ¹H NMR to exclude batch variability .

Assay Reproducibility : Cross-validate results in orthogonal assays (e.g., enzymatic vs. cell-based) .

Theoretical Frameworks : Apply cheminformatics tools (e.g., QSAR models) to reconcile activity differences based on structural descriptors .

(Advanced) What computational strategies predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding poses .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to align with known inhibitors (e.g., COX-2 pharmacophore) .
  • ADMET Prediction : Use SwissADME or ADMETLab to optimize solubility (<-4 LogS) and hepatotoxicity profiles .

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